prop-2-en-1-yl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-component reaction. One common method involves the reaction of 5-R-isatins (where R can be H or CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation of spiro[indole-3,4’-pyridine]-2’-thiolates with DMSO-HCl produces acidification products.
Substitution: Alkylation reactions with N-aryl α-chloroacetamides and α-bromoacetophenones proceed regioselectively at the sulfur atom.
Common Reagents and Conditions
Oxidation: DMSO-HCl system is commonly used for oxidation reactions.
Substitution: N-aryl α-chloroacetamides and α-bromoacetophenones are used for alkylation reactions.
Major Products
Scientific Research Applications
Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific electronic or optical properties.
Molecular Docking Studies: Research has been conducted to investigate its binding modes with various molecular targets, such as the transcriptional regulator protein PqsR of Pseudomonas aeruginosa.
Mechanism of Action
The mechanism of action of Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that it can bind to the transcriptional regulator protein PqsR, potentially inhibiting its function . This interaction can disrupt bacterial communication and biofilm formation, making it a promising candidate for antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides .
- 2’-Amino-6’-[(2-aryl-2-oxoethyl)thio]-3’-cyano-2-oxo-1’H-spiro[indoline-3,4’-pyridine]-5’-carboxamides .
Uniqueness
What sets Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate apart is its unique spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo regioselective reactions and its potential for diverse applications in medicinal chemistry and materials science highlight its uniqueness.
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
prop-2-enyl 6//'-amino-5//'-cyano-2//'-methyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//'-carboxylate |
InChI |
InChI=1S/C18H15N3O4/c1-3-8-24-16(22)14-10(2)25-15(20)12(9-19)18(14)11-6-4-5-7-13(11)21-17(18)23/h3-7H,1,8,20H2,2H3,(H,21,23) |
InChI Key |
JQUGBSVMGOLEHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCC=C |
Origin of Product |
United States |
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